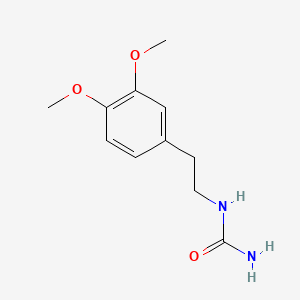
1-(3,4-dimethoxyphenethyl)urea
説明
1-(3,4-Dimethoxyphenethyl)urea is a compound with the chemical formula C11H16N2O3 and a molecular weight of 224.26 g/mol . It features phenethyl and urea moieties substituted with methoxy groups. This compound has been utilized in various applications, including medicinal chemistry and organic synthesis, due to its potential pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
1-(3,4-Dimethoxyphenethyl)urea can be synthesized through the reaction of 3,4-dimethoxyphenethylamine with isocyanates or carbamoyl chlorides under controlled conditions . The reaction typically involves the use of solvents such as dichloromethane or tetrahydrofuran and may require catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
1-(3,4-Dimethoxyphenethyl)urea undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products Formed
科学的研究の応用
1-(3,4-Dimethoxyphenethyl)urea has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer and antioxidant agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new pharmaceuticals.
Biological Studies: The compound’s antioxidant properties have been evaluated using methods like DPPH, ABTS, and CUPRAC assays.
作用機序
The mechanism of action of 1-(3,4-dimethoxyphenethyl)urea involves its interaction with cellular targets and pathways. It has been found to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
類似化合物との比較
Similar Compounds
1-(3,4-Dimethoxyphenethyl)-3-(4-fluorophenethyl)urea: This compound has similar anticancer activity but higher toxicity compared to 1-(3,4-dimethoxyphenethyl)urea.
1-(3,4-Dimethoxyphenethyl)-3-(4-methylphenethyl)urea: It shows comparable anticancer activity with lower toxicity.
Uniqueness
This compound stands out due to its balanced profile of high anticancer activity and low toxicity to normal cells . Its unique structural features, such as the presence of methoxy groups, contribute to its pharmacological properties and make it a promising candidate for further research and development .
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-15-9-4-3-8(7-10(9)16-2)5-6-13-11(12)14/h3-4,7H,5-6H2,1-2H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAOEGJTBPQGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179726 | |
| Record name | Urea, (3,4-dimethoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25017-47-4 | |
| Record name | N-(2-(3,4-Dimethoxyphenyl)ethyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025017474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea,4-(dimethoxy)phenethyl]- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, (3,4-dimethoxyphenethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R2A6Q2UZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B5740426.png)
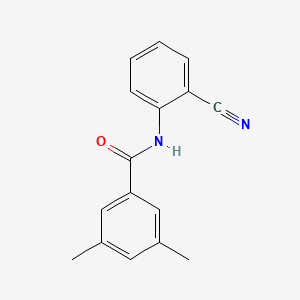
![1-(3-chlorophenyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B5740434.png)
![N-[(2-methoxyphenyl)methyl]-2-methylsulfanylaniline](/img/structure/B5740439.png)
![5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B5740444.png)
![2-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide](/img/structure/B5740457.png)
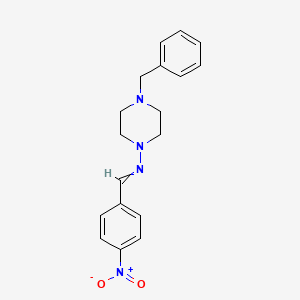
![4-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5740471.png)
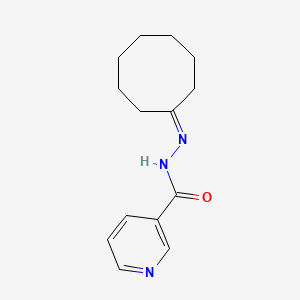
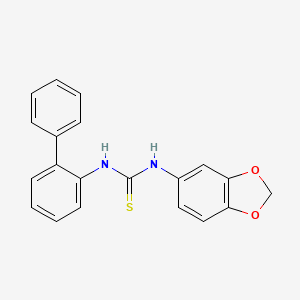
![3-chloro-N-[(E)-(4-fluorophenyl)methylideneamino]quinoxalin-2-amine](/img/structure/B5740505.png)
![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO 2-PHENYLQUINOLINE-4-CARBOXYLATE](/img/structure/B5740511.png)
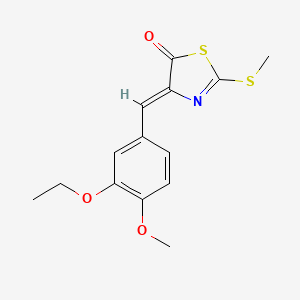
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5740521.png)
